molecular formula C22H22N2O3S2 B3310327 N-(2-ethylphenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 946200-07-3

N-(2-ethylphenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B3310327
CAS No.: 946200-07-3
M. Wt: 426.6 g/mol
InChI Key: ZKRJASUYZHTLGY-UHFFFAOYSA-N
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Description

The compound N-(2-ethylphenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide features a thiazole core with a thioether linkage to a 4-methoxyphenyl-2-oxoethyl group and an acetamide moiety substituted at the 2-ethylphenyl position. This structure combines aromatic, heterocyclic, and thioether functionalities, which are common in bioactive molecules targeting enzymes or receptors. The 4-methoxyphenyl group enhances lipophilicity, while the ethyl substituent on the phenyl ring may influence steric interactions in biological systems .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-3-15-6-4-5-7-19(15)24-21(26)12-17-13-28-22(23-17)29-14-20(25)16-8-10-18(27-2)11-9-16/h4-11,13H,3,12,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRJASUYZHTLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide, also known by its CAS Number 941892-73-5, is a complex organic compound featuring a thiazole moiety, an acetamide functional group, and a methoxy-substituted phenyl ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O3S2C_{22}H_{23}N_{3}O_{3}S_{2}, with a molecular weight of 441.6 g/mol. Its structure can be represented as follows:

PropertyValue
CAS Number941892-73-5
Molecular FormulaC22H23N3O3S2
Molecular Weight441.6 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Compounds containing thiazole rings have been reported to possess significant antitumor properties. Studies have shown that derivatives of thiazoles can inhibit cancer cell proliferation, with IC50 values often in the low micromolar range. For instance, related thiazole compounds have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines .
  • Antimicrobial Properties : The presence of the thiazole moiety is linked to enhanced antimicrobial activity. Compounds similar to this compound have shown effectiveness against bacterial strains, with some derivatives exhibiting activity comparable to established antibiotics like norfloxacin .
  • Mechanism of Action : The biological activity of this compound is hypothesized to involve interactions with various cellular targets, including enzymes and receptors involved in cell signaling pathways. Molecular dynamics simulations suggest that these compounds may interact hydrophobically with target proteins, influencing their functionality .

Case Studies and Research Findings

Several studies have explored the biological implications of thiazole-based compounds:

  • Antitumor Efficacy : A study published in MDPI demonstrated that thiazole derivatives could induce apoptosis in cancer cells through mechanisms involving Bcl-2 protein interactions. The study highlighted that structural modifications, such as the inclusion of electron-donating groups on phenyl rings, can enhance cytotoxicity .
  • Antimicrobial Screening : Research conducted on various substituted phenylthiazoles indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that specific substitutions on the thiazole ring could lead to improved efficacy compared to standard treatments .
  • Structure-Activity Relationship (SAR) : Understanding the SAR of thiazole derivatives has been crucial in drug design. A comprehensive analysis indicated that the positioning of substituents on the thiazole ring significantly impacts biological activity, guiding future synthetic efforts to optimize therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The compound shares structural motifs with several synthesized derivatives, as detailed below:

Compound Name Core Structure Key Substituents Synthesis Highlights Biological Activity (if available) Reference
Target Compound Thiazole - 2-Ethylphenyl (acetamide)
- 4-Methoxyphenyl-2-oxoethyl (thioether)
Not explicitly described in evidence Not reported in evidence
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) Thiazolidinone + Quinazolinone - Quinazolinone-phenyl
- Thiazolidinone-thioxo
Synthesized via reflux with thiocarbonyl-bis-thioglycolic acid in ethanol Not reported
2-Chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide (3) Thiazole - 4-Methoxyphenyl (thiazole)
- Chloroacetamide
Derived from 2-chloroacetamide precursors Not reported
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c) Thiopyridine + Thiazole - Bis(4-methoxyphenyl)pyridine
- Thiazol-2-yl-acetamide
Synthesized using K₂CO₃ in DMF at 50°C CD73 inhibition (enzymatic activity implied)
N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)quinazolinon-2-yl)thio]acetamide (9) Quinazolinone - 4-Methoxyphenyl (acetamide)
- Trimethoxybenzyl-quinazolinone
Antitumor activity (MGI%: 10%)
2-(2-Phenylthiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Thiazole + Thiophene - Phenylthiazole
- Thiophenemethyl-acetamide
Antimycobacterial activity (implied)
2.2 Key Structural and Functional Differences
  • Thiazole vs. Thiopyridine-based compounds (e.g., 1c) exhibit broader π-conjugation, which may enhance binding to flat enzymatic pockets compared to the simpler thiazole core .
  • Substituent Effects :

    • The 2-ethylphenyl group on the acetamide moiety distinguishes the target compound from analogs with 4-methoxyphenyl () or thiophenemethyl groups (). Ethyl’s steric bulk could hinder interactions in compact binding sites but improve metabolic stability .
    • The 4-methoxyphenyl-2-oxoethyl thioether linkage is unique; similar compounds (e.g., ) use nitrophenyl or trimethoxybenzyl groups, which alter electronic properties and solubility .

Q & A

Q. Q1: What is the optimized synthetic route for N-(2-ethylphenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide, and how is its structure validated?

A1: The compound can be synthesized via a multi-step protocol:

  • Step 1: React 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide backbone .
  • Step 2: Introduce the 4-methoxyphenyl-2-oxoethylthio moiety via nucleophilic substitution or thiol-ene coupling, using triethylamine as a catalyst in acetone or dichloromethane .
  • Purification: Recrystallize from ethanol or methanol, monitored by TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) .

Characterization:

  • IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1670–1710 cm⁻¹ and thiazole C=N at ~1600 cm⁻¹ .
  • NMR: ¹H NMR signals at δ 2.35–2.55 ppm (ethyl group), δ 3.80–3.85 ppm (methoxy group), and δ 7.20–8.10 ppm (aromatic protons). ¹³C NMR confirms acetamide (δ 168–170 ppm) and thiazole (δ 120–150 ppm) .
  • Melting Point: Compare observed values (e.g., 170–175°C) with literature .

Biological Activity Profiling

Q. Q2: What methodological approaches are recommended to evaluate the biological activity of this compound?

A2:

  • Antimicrobial Assays: Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing thiazole derivatives’ known activity .
  • Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory Testing: Measure COX-1/COX-2 inhibition via ELISA, given structural similarities to NSAID-linked acetamides .

Advanced Synthesis Optimization

Q. Q3: How can conflicting yield data from different synthetic routes be resolved?

A3:

  • Catalyst Screening: Compare triethylamine (yield: 68–80%) vs. DMAP (evidence suggests higher yields for analogous compounds) .
  • Solvent Optimization: Test polar aprotic solvents (e.g., DMF) to improve thiourea reactivity .
  • Reaction Monitoring: Use HPLC-MS to track intermediates and byproducts .

Computational Modeling

Q. Q4: How can computational methods predict the compound’s reactivity or bioactivity?

A4:

  • Reactivity Prediction: Apply density functional theory (DFT) to model thiol-thiazole coupling energetics .
  • Docking Studies: Use AutoDock Vina to simulate binding to antimicrobial targets (e.g., E. coli DNA gyrase) or cancer-related proteins (e.g., EGFR) .
  • SAR Analysis: Build QSAR models using substituent effects (e.g., methoxy vs. ethoxy groups) from analogs .

Data Contradiction Analysis

Q. Q5: How should researchers address discrepancies in biological activity data across studies?

A5:

  • Replicate Assays: Standardize protocols (e.g., cell line passage number, incubation time) to minimize variability .
  • Meta-Analysis: Pool data from analogs (e.g., sulfamoylphenyl-thiazoles) to identify trends in substituent effects .
  • Mechanistic Studies: Use fluorescence microscopy or flow cytometry to verify apoptosis induction in conflicting anticancer studies .

Stability and Degradation

Q. Q6: What methodologies assess the compound’s stability under experimental conditions?

A6:

  • Thermal Stability: Perform TGA/DSC to detect decomposition above 200°C .
  • Photodegradation: Expose to UV light (254 nm) and monitor via HPLC for byproduct formation .
  • Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 48h; analyze via LC-MS for ester/amide bond cleavage .

Advanced Structural Analysis

Q. Q7: How can crystallography resolve ambiguities in the compound’s conformation?

A7:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (methanol/acetone, 1:1) and solve structure to confirm dihedral angles (e.g., ~61.8° between thiazole and aryl planes) .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., N–H⋯N hydrogen bonds) influencing packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethylphenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethylphenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

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